molecular formula C23H26N2O4 B11322696 N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322696
M. Wt: 394.5 g/mol
InChI Key: QGNNQBBLBVJREI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the furan and piperidine moieties. Key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving suitable precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The furan and piperidine rings may interact with biological receptors or enzymes, leading to modulation of their activity. The chromene core can participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a furan ring, a piperidine ring, and a chromene core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-15-11-16(2)22-17(12-15)19(26)13-21(29-22)23(27)24-14-18(20-7-6-10-28-20)25-8-4-3-5-9-25/h6-7,10-13,18H,3-5,8-9,14H2,1-2H3,(H,24,27)

InChI Key

QGNNQBBLBVJREI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCCC4)C

Origin of Product

United States

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